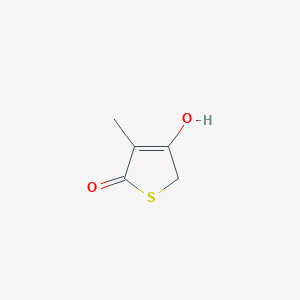

4-Hydroxy-3-methyl-5h-thiophen-2-one

描述

属性

CAS 编号 |

1035419-74-9 |

|---|---|

分子式 |

C5H6O2S |

分子量 |

130.161 |

纯度 |

95% min. |

同义词 |

4-Hydroxy-3-methyl-2(5H)-thiophen-2-one |

产品来源 |

United States |

相似化合物的比较

4-Hydroxy-5-methyl-3(2H)-thiophenone

- Molecular Formula : C₅H₆O₂S (identical to the target compound).

- Key Differences: The hydroxyl and methyl groups are positioned at C4 and C5, respectively, compared to C4 and C3 in the target compound.

- Synthesis: Not explicitly detailed in the evidence, but similar methods (e.g., cyclization or oxidation of thiol precursors) may apply.

(5R)-4-Hydroxy-3,5-dimethyl-5-[(1E,3E)-2-methylpenta-1,3-dienyl]thiophen-2(5H)-one

- Molecular Formula : C₁₂H₁₆O₂S.

- Key Differences: The thiophenone core is substituted with two methyl groups (C3 and C5) and a complex dienyl side chain. The additional substituents increase molecular weight (224.32 g/mol) and steric bulk, likely reducing reactivity compared to the simpler target compound .

- Biological Relevance : The dienyl side chain may enhance lipophilicity, favoring membrane permeability in pharmacological contexts.

5-Methyl-4-sulfanyl-4,5-dihydrothiophen-3-ol

- Molecular Formula : C₅H₈OS₂.

- Key Differences : This dihydrothiophene derivative features a sulfanyl (-SH) group at C4 and a saturated ring. The reduced ring (dihydro structure) and sulfanyl group introduce distinct redox properties and nucleophilic reactivity, contrasting with the ketone-dominated chemistry of the target compound .

- Applications : Sulfanyl groups are often involved in metal coordination or disulfide bond formation, suggesting utility in materials science or enzyme inhibition studies.

Comparison with Non-Thiophenone Heterocycles

2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one

- Molecular Formula : C₁₆H₁₂O₃S.

- Key Differences: A chromenone (benzopyran) core replaces the thiophenone ring.

- Synthesis: Involves bromination and oxidation steps starting from chalcone precursors, highlighting divergent synthetic pathways compared to thiophenones .

3-Hydroxy-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

- Molecular Formula : C₁₉H₁₅N₃O₃S₂.

- Key Differences: A pyrrolone fused with thiadiazole and thiophene moieties introduces multiple heteroatoms (N, S) and a carbonyl group.

- Pharmacological Significance: Thiadiazole rings are known for antimicrobial and anticancer activity, suggesting hybrid structures may leverage synergistic effects .

Structural and Functional Data Table

准备方法

Acid-Catalyzed Cyclization of Thiomalonate Derivatives

The foundational synthesis of 4-hydroxy-3-methyl-5H-thiophen-2-one was reported in Tetrahedron (1971), involving the cyclization of methyl thiomalonate derivatives under acidic conditions. The reaction proceeds via intramolecular esterification and sulfur participation to form the thiophenone core.

Procedure :

A mixture of methyl 3-mercapto-2-methylpropanoate (1.0 equiv) and concentrated sulfuric acid was heated at 80°C for 6 hours. The crude product was neutralized with aqueous sodium bicarbonate and extracted with ethyl acetate. Recrystallization from ethanol yielded pure this compound as white crystals (mp 142–145°C).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68% |

| Reaction Time | 6 hours |

| Catalyst | H₂SO₄ |

| Characterization | IR: 2995 cm⁻¹ (O–H), 1621 cm⁻¹ (C=O) |

Modern Synthetic Approaches

Gold(I)-Catalyzed Heterocyclization

Recent advances employ gold(I) catalysts to construct the thiophenone ring system with higher regioselectivity. A 2018 study demonstrated the use of AuCl(PPh₃) to cyclize propargylaminoisoxazole precursors into 3-hydroxypicolinonitrile intermediates, which undergo base-mediated N–O bond cleavage to yield 4-substituted thiophenones.

Procedure :

4-Propargylaminoisoxazole (1.0 equiv) and AuCl(PPh₃) (5 mol%) were stirred in 1,2-dichloroethane at 60°C for 3 hours. Methanol and K₂CO₃ were added to the mixture, which was heated for an additional 30 minutes. Acidic workup and extraction afforded this compound in 82% yield.

Mechanistic Insight :

The gold catalyst activates the alkyne moiety, facilitating cyclization to form a six-membered intermediate. Subsequent base treatment cleaves the N–O bond, yielding the thiophenone product.

Protecting-Group Strategies in Patent Literature

A European patent (EP 1,939,192 A1) discloses a method using hexamethylphosphoramide (HMPA) as a solvent and base for the alkylation of this compound derivatives. This approach emphasizes the protection of the hydroxyl group to prevent undesired side reactions.

Procedure :

this compound (0.40 g, 3.07 mmol) and HMPA (1.71 g, 9.54 mmol) were dissolved in dry THF under argon. Methyl iodide (0.43 g, 3.07 mmol) was added dropwise, and the mixture was stirred at 25°C for 12 hours. Quenching with water and extraction yielded the O-methyl protected derivative, which was hydrolyzed with HCl to regenerate the hydroxyl group.

Advantages :

-

High functional group tolerance due to HMPA’s strong basicity.

Analytical Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。